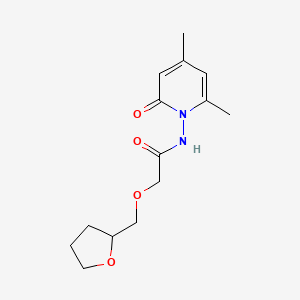![molecular formula C22H20N2O3S B6073375 (4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6073375.png)
(4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTM is a small molecule that belongs to the class of piperidine derivatives and has been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of (4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone is still not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In the brain, this compound can improve cognitive function and protect against neurodegeneration by modulating the activity of certain neurotransmitters.
実験室実験の利点と制限
One of the main advantages of (4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone is its high purity, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound research is the lack of in vivo studies, which limits our understanding of its potential therapeutic properties in living organisms.
将来の方向性
There are several future directions for (4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone research. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation. Additionally, more in vivo studies are needed to fully understand the potential therapeutic properties of this compound in living organisms.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have a wide range of biological activities, including the inhibition of cancer cell growth and proliferation and neuroprotective effects. While there are limitations to this compound research, such as the lack of in vivo studies, there are several future directions for this compound research that hold promise for the development of new therapies for cancer and neurological disorders.
合成法
The synthesis of (4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone involves a multi-step process that includes the reaction of 4-phenoxybenzaldehyde with piperidine, followed by the reaction of the resulting intermediate with thioamide and then with acetic anhydride. The final product is purified by column chromatography, yielding a white crystalline powder with a purity of over 99%.
科学的研究の応用
(4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(4-phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(16-8-10-19(11-9-16)27-18-6-2-1-3-7-18)17-5-4-12-24(13-17)22(26)20-14-28-15-23-20/h1-3,6-11,14-15,17H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOUPMUSNCQBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=N2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)
![methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6073307.png)
![ethyl 2-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6073313.png)

![4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6073327.png)
![N~1~-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide](/img/structure/B6073342.png)
![4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one](/img/structure/B6073345.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B6073354.png)
![N-(2-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6073358.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B6073363.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073366.png)
![ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6073369.png)
![2,4-dihydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6073371.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B6073379.png)
